molecular formula C7H3Cl2IO B1399413 4-Chloro-3-iodobenzoyl chloride CAS No. 42860-17-3

4-Chloro-3-iodobenzoyl chloride

Cat. No. B1399413
CAS RN: 42860-17-3
M. Wt: 300.9 g/mol
InChI Key: UHANTBMVFVOTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-iodobenzoyl chloride is a chemical compound with the molecular formula C7H3Cl2IO . It is used in the preparation of pyrroles by reaction with imines and acetylenes mediated by isocyanides using palladium catalysis .


Synthesis Analysis

The synthesis of this compound involves several steps. It is generated during the synthesis of active pharmaceutical ingredients (APIs). For the trace-level detection of genotoxic impurities in APIs, gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS) is employed . In another study, a series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, three hydrogen atoms, two chlorine atoms, one iodine atom, and one oxygen atom . The average mass is 300.91 Da .

Scientific Research Applications

Synthesis and Chemical Applications

4-Chloro-3-iodobenzoyl chloride plays a significant role in the synthesis of various chemical compounds. It is utilized in palladium(0)-catalyzed coupling and cyclization processes, leading to the formation of diverse chemical structures such as 3-alkenylisoindolin-1-ones (Cho et al., 1998). Additionally, it serves as a key ingredient in the synthesis of isoindolin-1-ones via palladium-catalyzed intermolecular coupling and heteroannulation with imines, showcasing its versatility in organic synthesis (Cho et al., 2000).

Structural and Molecular Studies

In the realm of molecular structure analysis, this compound has been investigated for its role in halogen bonding and structural determinants in chemical compounds. For instance, studies on 4-halotriaroylbenzenes have revealed the relative importance of X...O=C versus X...X halogen bonding, with this compound providing critical insights into these interactions (Pigge et al., 2006).

Applications in Environmental Chemistry

This compound also finds applications in environmental chemistry, particularly in the study of degradation processes. For instance, the degradation of chlorinated aromatic compounds like 3-chloro-4-hydroxybenzoic acid in biological treated effluent has been studied using gamma irradiation, providing insights into environmental remediation processes (Chu & Wang, 2016).

Impact on Polymer Science

In polymer science, the compound plays a role in the synthesis of polymers. For example, high molecular weight poly(4-hydroxybenzoate)s have been synthesized using 4-hydroxybenzoic acids, with this compound likely contributing to the understanding of such polymerization processes (Kricheldorf & Schwarz, 1984).

Safety and Hazards

The safety data sheet for 4-Chloro-3-iodobenzoyl chloride indicates that it causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-3-iodobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHANTBMVFVOTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722011
Record name 4-Chloro-3-iodobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42860-17-3
Record name 4-Chloro-3-iodobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-3-iodobenzoylchloride was prepared from 4-chloro-3-iodobenzoic acid according to the procedure described in Example 183 for the synthesis of 3-bromo-4-fluorobenzoyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-iodobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-iodobenzoyl chloride
Reactant of Route 3
4-Chloro-3-iodobenzoyl chloride
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-iodobenzoyl chloride
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-iodobenzoyl chloride
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-iodobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.